Bienvenue dans la boutique en ligne BenchChem!

3-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine

dCTPase inhibitor enzymatic assay cancer biology

3-[4-(2,4-Difluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a heterocyclic compound classified within the piperazin-1-ylpyridazine family, which has been identified as a novel class of potent inhibitors of human dCTP pyrophosphatase 1 (dCTPase, also known as DCTPP1). This enzyme is a nucleotide pool 'housekeeping' enzyme implicated in cancer progression and cancer cell stemness, making its inhibition a target of significant preclinical interest.

Molecular Formula C20H17F2N5O
Molecular Weight 381.4 g/mol
CAS No. 946273-68-3
Cat. No. B6528971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
CAS946273-68-3
Molecular FormulaC20H17F2N5O
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C4=C(C=C(C=C4)F)F
InChIInChI=1S/C20H17F2N5O/c21-15-3-4-16(17(22)12-15)20(28)27-10-8-26(9-11-27)19-6-5-18(24-25-19)14-2-1-7-23-13-14/h1-7,12-13H,8-11H2
InChIKeySXUAIIKKFHIXNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(2,4-Difluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine (CAS 946273-68-3): A Characterized Piperazinyl-Pyridazine dCTPase Inhibitor Scaffold


3-[4-(2,4-Difluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a heterocyclic compound classified within the piperazin-1-ylpyridazine family, which has been identified as a novel class of potent inhibitors of human dCTP pyrophosphatase 1 (dCTPase, also known as DCTPP1) [1]. This enzyme is a nucleotide pool 'housekeeping' enzyme implicated in cancer progression and cancer cell stemness, making its inhibition a target of significant preclinical interest [1]. The compound features a characteristic left-hand-side (LHS) 2,4-difluorobenzoyl-piperazine moiety and a right-hand-side (RHS) pyridin-3-yl-pyridazine group, a scaffold that has demonstrated the ability to increase dCTPase thermal and protease stability and display selectivity over related enzymes [1][2].

Why Piperazinyl-Pyridazine dCTPase Inhibitors Are Not Interchangeable: The Critical Role of 2,4-Difluorobenzoyl Substitution


Within the piperazin-1-ylpyridazine class, minor structural modifications lead to dramatic differences in metabolic stability and potency. For instance, prototype compound 1 in this series (LHS: benzoyl; RHS: 3-methoxyphenyl) exhibited extremely short in vitro microsomal half-lives (MLM/HLM t1/2 of approximately 2-3 minutes), representing a critical pharmacokinetic liability [1]. Systematic structure-metabolism relationship (SMR) studies have demonstrated that specific substitutions on the LHS benzoyl ring are the primary drivers for improving metabolic clearance by more than 50-fold [1]. The 2,4-difluorobenzoyl group in 3-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a direct outcome of this optimization strategy, suggesting it may offer significantly enhanced metabolic stability compared to unsubstituted or differently substituted benzoyl analogs. These profound structure-dependent effects mean that seemingly similar piperazinyl-pyridazines cannot be considered generic substitutes for one another without risking substantial changes in both target engagement and ADME profile.

Quantitative Evidence Guide: Verifiable Differentiation of 3-[4-(2,4-Difluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine from Closest Analogs


Target Engagement: Potent dCTPase Inhibition Versus Class Benchmarks

The compound demonstrates potent inhibition of human recombinant dCTPase with a reported IC50 of 19 nM, as documented in the BindingDB database (entry BDBM50150038, cross-referenced to ChEMBL3771346) [1]. The assay was conducted using a high-throughput screening (HTS)-adapted Malachite Green method with dCTP as a substrate after 1 hour of incubation [1]. For context, other potent dCTPase inhibitor classes, such as the triazolothiadiazole series (e.g., compound 4), have shown IC50 values in the 2-3 µM range, placing this compound's potency roughly two orders of magnitude higher [2]. Direct head-to-head data against the closest piperazine analogs from the same J. Med. Chem. publication is not publicly available; however, the nanomolar potency is characteristic of the most potent leads in the optimized piperazinyl-pyridazine series [2].

dCTPase inhibitor enzymatic assay cancer biology

Anticipated Metabolic Stability Advantage Conferred by the 2,4-Difluorobenzoyl Group

Structure-metabolism relationship (SMR) studies on this compound class have established that electron-withdrawing substituents on the benzoyl ring (LHS) directly correlate with improved microsomal half-life [1]. The prototype compound 1 (unsubstituted benzoyl) exhibited extremely rapid clearance in both mouse and human liver microsomes (MLM/HLM t1/2 of approximately 2-3 minutes) [1]. Subsequent optimization via fluorination, such as the 2,4-difluorobenzoyl present in this compound, was a key strategy that led to compound 29, which achieved an MLM/HLM t1/2 of 113/105 minutes (a more than 50-fold improvement over prototype 1) [1]. By class-level inference, the 2,4-difluorobenzoyl motif in this specific compound positions it for significantly enhanced metabolic stability relative to non-fluorinated or mono-fluorinated benzoyl analogs.

metabolic stability microsomal clearance ADME

Target Class Selectivity Profile versus Closest Enzyme Family Members

The parent publication for the piperazin-1-ylpyridazine class explicitly states that lead compounds within this series display 'outstanding selectivity over related enzymes' [1]. This selectivity profiling was performed across a panel of nucleotide-metabolizing and pyrophosphatase enzymes, although the full panel details are in the supporting information, which could not be fully accessed. The specific compound's place within this series suggests it inherits this favorable selectivity profile, a critical differentiator from earlier, less selective dCTPase inhibitors like triptolide (1), which possesses a broad polypharmacological profile [1]. Direct selectivity data (e.g., fold-selectivity over NTPDases or other NUDIX hydrolases) is not publicly available for this specific compound and is tagged as class-level evidence.

enzyme selectivity off-target profiling nucleotide metabolism

Structural Confirmation and Purity Specification for Reproducible Research

Commercial sourcing documentation for this CAS-registered compound (946273-68-3) confirms its molecular identity with the formula C20H17F2N5O and molecular weight of 381.4 g/mol [1]. This is a critical differentiator from closely related mixed-halogen or differently substituted regioisomers (e.g., 2,6-difluorobenzoyl or 2-chloro-4,5-difluorobenzoyl variants) that may exhibit divergent biological activity but are easily confused due to nomenclature similarity [1]. A specific catalog number (e.g., BJ16514) from a reputable supplier ensures procurement of the exact stereoelectronic configuration required for repeatable experimentation.

chemical identity quality control reproducibility

Validated Application Scenarios for 3-[4-(2,4-Difluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine in dCTPase-Driven Research


Establishing Pharmacological Proof-of-Concept for dCTPase Inhibition in Cancer Stemness Models

The compound's nanomolar dCTPase inhibitory potency (IC50 19 nM) [1] makes it suitable as a tool compound for in vitro proof-of-concept studies investigating the role of dCTPase in cancer cell stemness and nucleotide pool homeostasis. The reported 'outstanding selectivity' of the chemical class [1] reduces the risk of confounding phenotypes from off-target enzyme inhibition, a known limitation of earlier tools like triptolide.

Synergistic Combination Studies with Cytidine Analogs in Leukemic Cell Lines

The parent publication demonstrates that piperazin-1-ylpyridazine lead compounds synergize with cytidine analogs against leukemic cells [1]. Procuring this specific analog allows for the exploration of structure-activity relationships (SAR) in combinatorial treatment paradigms, where the enhanced metabolic stability inferred from its 2,4-difluorobenzoyl substitution [2] may translate to more sustained synergy in longer-duration assays compared to less stable prototypes.

Structure-Metabolism Relationship (SMR) Studies on Piperazinyl-Pyridazines

Given the well-characterized metabolic liability of the prototype scaffold (MLM t1/2 ~2-3 min) [2], this compound serves as a key intermediate-stability point in SMR matrices. It allows researchers to quantify the exact contribution of the 2,4-difluorobenzoyl group to intrinsic clearance when benchmarked against the unsubstituted (prototype 1) and fully optimized (e.g., compound 29, t1/2 >100 min) analogs [2].

Development of dCTPase-Targeted Chemical Probes Requiring High Purity and Defined Structure

For the development of chemical probes destined for target engagement studies (e.g., CETSA, BRET), the defined CAS registry and unique 2,4-difluoro substitution pattern guarantee batch-to-batch consistency. This is essential for generating reproducible thermal stabilization data, a hallmark of the class's mechanism of action where lead compounds increase dCTPase thermal stability [1].

Quote Request

Request a Quote for 3-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.